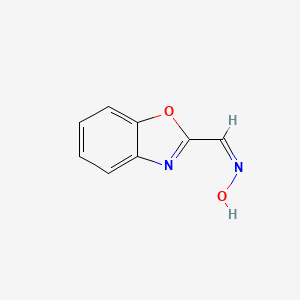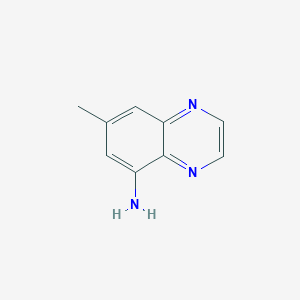![molecular formula C8H10N4 B11917805 N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine CAS No. 918882-21-0](/img/structure/B11917805.png)
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N,N-dimethylhydrazine with a suitable pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[4,3-c]pyridine: A structural isomer with different ring fusion.
Uniqueness
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918882-21-0 |
|---|---|
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
ZBUAZODSTKWZTR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC2=C1NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)








![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
